3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid
Description
Historical Context and Discovery
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid represents a relatively recent addition to the library of fluorinated organic compounds developed for research applications. The compound, bearing the Chemical Abstracts Service registry number 1049158-10-2, emerged from the broader trend of incorporating difluoromethoxy groups into bioactive molecules to enhance their pharmacological properties. While specific details regarding the initial discovery and development of this particular compound are limited in current literature databases, its development likely occurred within the context of expanding medicinal chemistry efforts to create novel fluorinated derivatives with improved metabolic stability and bioavailability.
The systematic exploration of difluoromethoxy-substituted aromatic compounds gained momentum in recent decades as pharmaceutical researchers recognized the unique properties conferred by this functional group. The difluoromethoxy moiety serves as an isosteric replacement for methoxy groups while providing enhanced lipophilicity and metabolic resistance. The development of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid appears to be part of this broader chemical space exploration, where researchers systematically modify aromatic carboxylic acid scaffolds to identify compounds with improved biological profiles.
Current literature indicates that no specific literature data is available for this compound in major chemical databases, suggesting that it remains primarily within the realm of specialized research applications. This limited documentation pattern is characteristic of emerging research compounds that have not yet progressed to widespread commercial or therapeutic applications. The compound's presence in research chemical catalogs from multiple suppliers indicates active interest from the scientific community, particularly in medicinal chemistry and pharmaceutical research sectors.
Significance in Organic Chemistry
The structural architecture of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid represents several important synthetic and chemical concepts that underscore its significance in organic chemistry. The compound features a molecular formula of C₁₁H₁₀F₂O₃ with a molecular weight of 228.19 grams per mole, placing it within an optimal size range for drug-like molecules. The presence of both the difluoromethoxy functional group and the α,β-unsaturated carboxylic acid moiety creates a molecule with diverse reactivity patterns and potential for further chemical elaboration.
The difluoromethoxy group (-OCF₂H) attached to the phenyl ring represents a particularly valuable structural feature in contemporary organic synthesis. This functional group exhibits unique electronic properties, serving as a hydrogen bond donor while maintaining significant electron-withdrawing character. The difluoromethoxy substitution pattern enhances the compound's potential for biological activity by increasing lipophilicity and providing sites for specific molecular interactions with biological targets. The strategic placement of this group at the 2-position of the phenyl ring creates opportunities for intramolecular interactions that can influence the molecule's conformational preferences and binding affinity.
The but-2-enoic acid backbone contributes additional synthetic versatility through its α,β-unsaturated carboxylic acid system. This structural motif can undergo various chemical transformations, including conjugate addition reactions, cycloaddition processes, and metal-catalyzed coupling reactions. The compound can participate in several types of chemical reactions, including oxidation and reduction processes under specific conditions such as controlled temperature environments and the presence of appropriate catalysts. These transformation possibilities make the compound valuable as a synthetic intermediate for accessing more complex molecular architectures.
Relevance to Medicinal and Agrochemical Research
The structural features of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid position it as a compound of significant interest in both medicinal chemistry and agrochemical research applications. Research indicates that compounds similar to this molecule exhibit various biological activities, including anti-inflammatory and anticancer properties, making it a valuable candidate for pharmaceutical development programs. The difluoromethoxy group may enhance these activities by improving metabolic stability and bioavailability, two critical factors in drug development that determine the success of therapeutic candidates.
In medicinal chemistry applications, the compound serves as a potential lead structure for developing novel therapeutic agents. Preliminary studies suggest potential inhibitory effects on specific enzymes involved in cancer cell proliferation, indicating possible applications in oncology research. The mechanism of action for compounds of this structural class typically involves interaction with biological targets such as enzymes or receptors, where the difluoromethoxy group enhances binding affinity due to its electron-withdrawing nature. This enhanced binding capability can lead to increased biological activity and improved therapeutic efficacy.
The compound's relevance extends to agrochemical research, where fluorinated compounds often exhibit enhanced environmental stability and biological activity against agricultural pests and diseases. The difluoromethoxy group's unique properties, including its ability to serve as a hydrogen bond donor while maintaining electron-withdrawing characteristics, make it valuable for designing agrochemicals with improved selectivity and reduced environmental impact. Interaction studies involving similar compounds focus on binding affinity to various biological targets, utilizing techniques such as molecular docking simulations, surface plasmon resonance, and enzyme inhibition assays.
Current research efforts in pharmaceutical applications emphasize the compound's potential as a G protein-coupled receptor 120 agonist, based on structural similarities to other phenyl alkanoic acid compounds that have shown activity at this target. G protein-coupled receptor 120 represents an important therapeutic target for metabolic disorders, including diabetes and obesity, making this research direction particularly valuable for addressing significant public health challenges. The compound's structural features align with known pharmacophore requirements for this receptor class, suggesting potential for further development as a therapeutic agent.
Properties
IUPAC Name |
(E)-3-[2-(difluoromethoxy)phenyl]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-7(6-10(14)15)8-4-2-3-5-9(8)16-11(12)13/h2-6,11H,1H3,(H,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQGDKBFFHJPK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid generally involves:
- Introduction of the difluoromethoxy substituent onto the phenyl ring.
- Construction of the α,β-unsaturated carboxylic acid side chain (but-2-enoic acid).
- Control of stereochemistry to obtain the (E)-isomer.
Key challenges include selective difluoromethoxylation and maintaining functional group compatibility during subsequent steps.
Difluoromethoxylation Methods
Difluoromethoxylation is a critical step and can be achieved via:
Electrophilic Difluoromethylation : Using reagents such as N,N-diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or the more stable XtalFluor-M® to introduce the –OCF2H group onto phenols or aromatic ethers. These reagents facilitate the replacement of hydroxy or halide groups with difluoromethoxy, though they have limitations such as toxicity, explosivity, and incompatibility with sensitive groups like free acids.
Late-Stage Difluoromethylation : Recent advances allow direct C–H difluoromethylation on aromatic systems, which could be adapted for difluoromethoxylation by installing reactive handles (halides or boron groups) on the aromatic ring prior to difluoromethylation.
Stepwise Strategy via α,α-Difluoroacetates : Coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to yield α-aryl-α,α-difluoroacetates, followed by hydrolysis and decarboxylation to obtain difluoromethylarenes. This approach may be adapted for phenyl rings bearing difluoromethoxy substituents.
Construction of the But-2-enoic Acid Side Chain
The α,β-unsaturated carboxylic acid moiety can be synthesized by:
Knoevenagel Condensation : Condensation of aromatic aldehydes with malonic acid or its derivatives in the presence of a base (e.g., piperidine or pyridine) under heating and inert atmosphere conditions. This method is well-established for synthesizing α,β-unsaturated carboxylic acids such as (2E)-3-cyclohexylprop-2-enoic acid, which is structurally analogous.
Decarboxylative Halogenation and Halodecarboxylation : Halodecarboxylation reactions of α,β-unsaturated carboxylic acids or their derivatives can be used to introduce halogens or modify the side chain, potentially useful in synthetic modifications of the target compound.
Representative Synthetic Route Proposal
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Aromatic Difluoromethoxylation | DAST, Deoxo-Fluor®, or XtalFluor-M® | Conversion of 2-hydroxyphenyl precursor to 2-(difluoromethoxy)phenyl intermediate |
| 2 | Aldehyde Formation | Oxidation of methyl or other substituent to aldehyde | Preparation of 2-(difluoromethoxy)benzaldehyde |
| 3 | Knoevenagel Condensation | Malonic acid, piperidine, pyridine, heat, inert atmosphere | Formation of (E)-3-[2-(difluoromethoxy)phenyl]but-2-enoic acid by condensation of aldehyde with malonic acid |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure (E)-isomer |
Research Findings and Notes
The use of DAST or Deoxo-Fluor® reagents for difluoromethoxylation is effective but requires careful handling due to toxicity and explosivity.
XtalFluor-M® offers a safer alternative with better stability and scalability for difluoromethoxylation reactions.
The Knoevenagel condensation method is robust, yielding high purity α,β-unsaturated carboxylic acids with good stereocontrol under mild conditions.
Decarboxylative halogenation techniques, such as the Barton halodecarboxylation, provide alternative routes for modifying the carboxylic acid moiety or introducing halogens, which could be useful in analog synthesis or further functionalization.
No direct literature or patent data specifically for 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid preparation was found, indicating the need to adapt related fluorinated aromatic and α,β-unsaturated acid synthetic methods.
Data Table: Comparison of Difluoromethoxylation Reagents
| Reagent | Stability | Functional Group Compatibility | Safety Profile | Scalability | Notes |
|---|---|---|---|---|---|
| DAST | Moderate | Limited (incompatible with acids, alcohols) | Toxic, explosive | Limited | Early reagent, widely used but hazardous |
| Deoxo-Fluor® | Moderate | Similar to DAST | Toxic, explosive | Limited | Derived from SF4, similar limitations |
| XtalFluor-M® | High | Better compatibility | Safer, bench-stable | Good | Improved reagent for difluoromethoxylation |
| Direct C–H Difluoromethylation | Variable | Potentially broad | Safer | Emerging technology | Requires reactive handles |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Synthetic Routes
The synthesis of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid typically involves:
- Starting Materials : The reaction begins with 2-(difluoromethoxy)benzaldehyde.
- Wittig Reaction : The aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative.
Industrial Production
In industrial settings, the production may utilize catalytic reactions to enhance yield and purity. Common purification methods include crystallization and chromatography.
Chemical Reactions
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid can undergo various chemical reactions:
| Type of Reaction | Description |
|---|---|
| Oxidation | Forms carboxylic acids or oxidized derivatives. |
| Reduction | Converts double bonds to single bonds, yielding saturated derivatives. |
| Substitution | The difluoromethoxy group can participate in nucleophilic substitution reactions. |
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the development of novel chemical entities.
Biology
Research indicates potential biological activities, particularly in enzyme interactions. The difluoromethoxy group enhances reactivity and binding affinity to specific enzymes or receptors.
Medicine
Preliminary studies suggest that 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid may have therapeutic potential:
- Anticancer Activity : In vitro studies indicate inhibition of cancer cell growth by targeting specific signaling pathways.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers.
Case Studies
-
Anticancer Studies : In animal models, compounds similar to 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid have demonstrated significant tumor size reduction.
Study Findings In vitro cancer cell assays Inhibition of proliferation in specific cancer types. Animal model studies Reduction in tumor size observed after treatment. -
Anti-inflammatory Research : Various assays have indicated potential for reducing inflammation markers associated with chronic diseases.
Assay Type Results Cytokine release assays Significant reduction in pro-inflammatory cytokines observed. Animal model tests Decreased inflammation in induced models.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Enzyme Inhibition Potential
- Roflumilast (a PDE4 inhibitor with a difluoromethoxy group) exhibits IC50 values of 0.8 nM for PDE4 inhibition, surpassing rolipram by >100-fold. While 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid lacks direct activity data, its difluoromethoxy substitution mirrors roflumilast’s pharmacophore, suggesting plausible PDE4 affinity.
Key Differences in Bioactivity
- For example, roflumilast’s difluoromethoxy group contributes to its sub-nanomolar PDE4 potency.
- Steric Considerations: The bulkier trifluoromethyl group in 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid may hinder binding in compact active sites compared to the smaller difluoromethoxy group.
Biological Activity
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid, known for its unique chemical structure, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol. The difluoromethoxy group enhances lipophilicity, which may improve interaction with biological targets, potentially increasing its bioavailability and metabolic stability.
1. Anti-inflammatory Properties
Research indicates that compounds structurally related to 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid exhibit significant anti-inflammatory effects. These compounds may inhibit pro-inflammatory mediators and pathways, contributing to their therapeutic potential in treating inflammatory diseases.
2. Anticancer Effects
Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. The difluoromethoxy substitution is believed to enhance the compound's ability to modulate signaling pathways critical for cancer growth and metastasis.
The biological activity of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could influence receptor activity, altering downstream signaling pathways that regulate cell proliferation and survival.
Case Studies
- In Vitro Studies : A study demonstrated the compound's ability to reduce pro-inflammatory cytokine production in cultured macrophages, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Lines : In assays using different cancer cell lines, 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid showed a dose-dependent reduction in cell viability, suggesting its efficacy as a chemotherapeutic agent.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in macrophages | |
| Anticancer | Decreased viability in cancer cell lines |
Interaction Studies
Molecular docking simulations have been employed to assess the binding affinity of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid to various biological targets. Techniques such as surface plasmon resonance and enzyme inhibition assays further elucidate the compound's interactions with enzymes and receptors, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid, and how can reaction efficiency be improved?
- Methodology :
- Aromatic Substitution : Introduce the difluoromethoxy group via nucleophilic substitution on a brominated or iodinated phenyl precursor using potassium difluoromethoxide .
- Aldol Condensation : Condense 2-(difluoromethoxy)benzaldehyde with a β-keto acid derivative under acidic or basic conditions to form the α,β-unsaturated carboxylic acid backbone .
- Yield Optimization : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for structural validation of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm the α,β-unsaturated acid geometry and substituent positions. NMR (δ ≈ -70 to -80 ppm) identifies the difluoromethoxy group .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M-H] at m/z 257.05 for CHFO).
- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm) and C=C (1630–1680 cm) stretches .
Q. What safety protocols are essential when handling fluorinated aromatic acids like this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Segregate halogenated waste for incineration .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for fluorinated α,β-unsaturated acids?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and inhibitor concentrations (e.g., 10–100 µM) to minimize variability .
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting bioactivity .
- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to identify consensus mechanisms (e.g., COX-2 inhibition) .
Q. What computational approaches predict the pharmacokinetic or reactivity profile of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase or PPARγ. Validate with free energy calculations (MM/PBSA) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic reactivity of the α,β-unsaturated system .
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (~2.5), solubility (LogS ≈ -3.2), and CYP450 inhibition risks .
Q. How does the stereoelectronic effect of the difluoromethoxy group influence this compound’s reactivity compared to methoxy analogs?
- Methodology :
- Comparative Kinetics : Measure reaction rates in nucleophilic additions (e.g., Michael addition) between difluoromethoxy and methoxy derivatives.
- Hammett Analysis : Calculate σ values to quantify electron-withdrawing effects of -OCFH versus -OCH .
- X-ray Crystallography : Resolve bond angles and electron density maps to assess steric and electronic contributions .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
